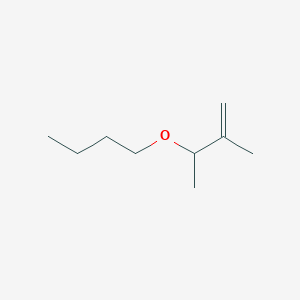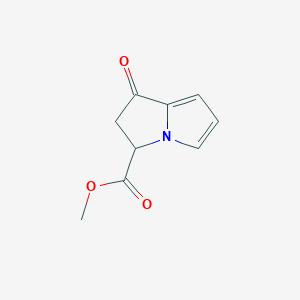![molecular formula C8H12N2O2 B13801315 (S)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13801315.png)
(S)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisoxazol-3(2H)-one,4,5,6,7-tetrahydro-4-(methylamino)-,(4S)-(9ci) is a complex organic compound that belongs to the class of benzisoxazoles This compound is characterized by its unique structure, which includes a benzisoxazole ring fused with a tetrahydro-4-(methylamino) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazol-3(2H)-one,4,5,6,7-tetrahydro-4-(methylamino)-,(4S)-(9ci) typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisoxazol-3(2H)-one,4,5,6,7-tetrahydro-4-(methylamino)-,(4S)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzisoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Benzisoxazol-3(2H)-one,4,5,6,7-tetrahydro-4-(methylamino)-,(4S)-(9ci) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisoxazol-3(2H)-one,4,5,6,7-tetrahydro-4-(methylamino)-,(4S)-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisoxazol-3-amine: A related compound with similar structural features but different functional groups.
4-Methoxy-1,2-benzisoxazol-3-amine: Another similar compound with a methoxy group instead of a methylamino group.
Uniqueness
1,2-Benzisoxazol-3(2H)-one,4,5,6,7-tetrahydro-4-(methylamino)-,(4S)-(9ci) is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its tetrahydro-4-(methylamino) group distinguishes it from other benzisoxazole derivatives, providing unique chemical and biological properties.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
(4S)-4-(methylamino)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C8H12N2O2/c1-9-5-3-2-4-6-7(5)8(11)10-12-6/h5,9H,2-4H2,1H3,(H,10,11)/t5-/m0/s1 |
Clave InChI |
UJAXSQRTPSSJPO-YFKPBYRVSA-N |
SMILES isomérico |
CN[C@H]1CCCC2=C1C(=O)NO2 |
SMILES canónico |
CNC1CCCC2=C1C(=O)NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801240.png)



![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13801267.png)


![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)


![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)
![N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline](/img/structure/B13801306.png)
